Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate
Overview
Description
Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate is a chemical compound with the molecular formula C14H18BrN3O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Mechanism of Action
Mode of Action
It is known that the compound contains a bromophenyl group, which may interact with various biological targets . The exact nature of these interactions and the resulting changes are currently unknown and require further investigation.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a 1,2-dicarbonyl compound and an aldehyde in the presence of ammonia or an amine.
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Carbamate Formation: The final step involves the reaction of the brominated imidazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazole derivatives, while hydrolysis will produce the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl ((4-(4-chlorophenyl)-1H-imidazol-2-YL)methyl)carbamate
- Tert-butyl ((4-(4-fluorophenyl)-1H-imidazol-2-YL)methyl)carbamate
- Tert-butyl ((4-(4-methylphenyl)-1H-imidazol-2-YL)methyl)carbamate
Uniqueness
Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity in biological systems, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
tert-butyl N-[[5-(4-bromophenyl)-1H-imidazol-2-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-15(2,3)21-14(20)18-9-13-17-8-12(19-13)10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHZDQQNTCBVCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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